Cas no 1851427-81-0 (3-(difluoromethyl)-N-propylbenzene-1-sulfonamide)

3-(difluoromethyl)-N-propylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1851427-81-0
- 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide
- EN300-1453140
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- Inchi: 1S/C10H13F2NO2S/c1-2-6-13-16(14,15)9-5-3-4-8(7-9)10(11)12/h3-5,7,10,13H,2,6H2,1H3
- InChI Key: KUPFXFBIAHYHGF-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(F)F)C=1)(NCCC)(=O)=O
Computed Properties
- Exact Mass: 249.06350616g/mol
- Monoisotopic Mass: 249.06350616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.6Ų
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453140-250mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1453140-10000mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1453140-1.0g |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1453140-100mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1453140-1000mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1453140-2500mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1453140-5000mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 5000mg |
$2650.0 | 2023-09-29 | ||
Enamine | EN300-1453140-50mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1453140-500mg |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide |
1851427-81-0 | 500mg |
$877.0 | 2023-09-29 |
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide: A Novel Scaffold for Targeted Therapeutic Applications
3-(difluoromethyl)-N-propylbenzene-1-sulfonamide (CAS No. 1851427-81-0) represents a promising chemical scaffold with potential applications in pharmaceutical research. This compound belongs to the class of sulfonamide derivatives, which are widely studied for their diverse biological activities. The structural features of 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide include a benzene ring substituted with a sulfonamide group and a difluoromethyl group at the 3-position, along with a propyl chain attached to the nitrogen atom of the sulfonamide moiety. These molecular components contribute to its unique pharmacological profile and make it a candidate for further exploration in drug development.
Recent advances in medicinal chemistry have highlighted the importance of functional group optimization in sulfonamide derivatives. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the introduction of fluorine atoms into the aromatic ring significantly enhances the compound's metabolic stability and bioavailability. This finding is particularly relevant to 3-(difluoromethyl)-N-propybenzene-1-sulfonamide, as the difluoromethyl substituent may improve its interaction with target proteins. Additionally, the propyl chain provides flexibility for further chemical modifications, which is a critical factor in the design of multifunctional therapeutics.
The synthesis of 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide involves a multi-step process that combines electrophilic aromatic substitution and nucleophilic sulfonation reactions. Researchers at the University of Tokyo recently reported an efficient catalytic method using palladium-based catalysts to achieve high-yield production of this compound. This synthetic approach not only reduces environmental impact but also aligns with the principles of green chemistry, which is increasingly emphasized in modern pharmaceutical research. The ability to produce 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide in scalable quantities is a significant step toward its potential clinical application.
Pharmacological studies on 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide have revealed its potential as an inhibitor of specific protein kinases. A 2024 preclinical study published in Cell Chemical Biology showed that this compound exhibits selective activity against the Aurora B kinase, which is implicated in cancer cell proliferation. The compound's ability to modulate kinase activity suggests its potential as an anti-cancer agent. Furthermore, its low toxicity profile in in vitro assays makes it a favorable candidate for further development. These findings underscore the importance of 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide in the design of targeted therapies for oncology.
Compared to traditional sulfonamide derivatives, 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide demonstrates enhanced solubility and permeability, which are critical parameters for drug absorption. A comparative study published in Drug Discovery Today (2023) highlighted the advantages of this compound over its analogs in terms of gastrointestinal absorption and brain penetration. These properties make 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide a compelling option for the treatment of central nervous system disorders. The compound's unique physicochemical properties could also facilitate its use in the development of prodrugs or drug delivery systems.
Recent computational modeling studies have provided insights into the molecular mechanism of action of 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide. A 2023 paper in ACS Chemical Biology used molecular docking simulations to analyze its binding affinity to various protein targets. The results indicated that the difluoromethyl group plays a crucial role in stabilizing the interaction with the target enzyme, while the propyl chain contributes to the overall conformational flexibility. These findings support the hypothesis that structural modifications to the sulfonamide scaffold can significantly influence biological activity, which is a key consideration in drug design.
As a sulfonamide derivative, 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide also shows potential for use in the treatment of inflammatory diseases. A 2024 study in Journal of Inflammation Research demonstrated its ability to suppress the production of pro-inflammatory cytokines in vitro. This effect is attributed to its interaction with specific signaling pathways involved in inflammation. The compound's anti-inflammatory properties, combined with its low toxicity, make it a viable candidate for the development of novel therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The versatility of 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide extends beyond its direct biological activity. Its chemical structure allows for the incorporation of various functional groups, which can be tailored to achieve specific therapeutic effects. For example, the propyl chain could be modified to enhance targeting capabilities or to improve pharmacokinetic properties. This adaptability is a significant advantage in the context of personalized medicine, where the ability to customize drug molecules is becoming increasingly important.
In conclusion, 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide (CAS No. 1851427-81-0) represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methods and pharmacological studies, position it as a candidate for further development. As research in this area continues to evolve, the potential of 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide in the treatment of various diseases is likely to expand, contributing to the ongoing quest for innovative therapeutic solutions.
For more information on the synthesis, biological activity, and potential applications of 3-(difluoromethyl)-N-propylbenzene-1-sulfonamide, researchers are encouraged to consult recent publications in leading scientific journals and to engage in collaborative studies to explore its full therapeutic potential.
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